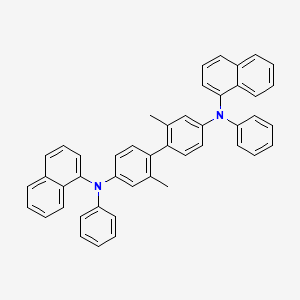
N,N'-Bis(naphthalen-1-yl)-N,n'-bis(phenyl)-2,2'-dimethylbenzidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2′ -Dimethyl-N,N′ -di-[(1-naphthyl)-N,N′ -diphenyl]-1,1′ -biphenyl-4,4′ -diamine (α -NPD) is a conducting polymer that can be used as a hole transporting material (HTM) with a transport gap of ~4 eV and an ionization potential of 5.5 eV.
Mécanisme D'action
Target of Action
The primary target of N,N’-Bis(naphthalen-1-yl)-N,n’-bis(phenyl)-2,2’-dimethylbenzidine, also known as VNPB, is the Hole Transport / Electron Blocking Layer (HTL / EBL) in organic electronics . This compound is a solution-processable material that is popularly used in organic electronics, such as OLEDs and perovskite solar cells .
Mode of Action
VNPB interacts with its targets by facilitating the transport of holes (positive charges) and blocking the transport of electrons (negative charges). This dual functionality is crucial for the operation of organic electronic devices . In OLED devices, the use of VNPB has been shown to significantly improve device efficiency .
Biochemical Pathways
It facilitates the transport of charges, which is a key process in the functioning of these devices .
Pharmacokinetics
Its solubility in various solvents such as thf, chloroform, and toluene is noteworthy . This property is important for the processability of the compound, which in turn affects its bioavailability in the context of electronic devices.
Result of Action
The use of VNPB in OLED devices has been shown to result in a significant improvement in device efficiency. Specifically, devices using VNPB achieved a maximum current efficiency of 22.2 Cd/A, compared to 9.7 Cd/A in the reference device without VNPB . Moreover, the device lifetime was extended by up to 74.8% .
Action Environment
The action of VNPB can be influenced by various environmental factors. For instance, the compound’s performance in OLED devices was found to be stable even at high temperatures . This suggests that VNPB has good thermal stability, which is a desirable property for materials used in electronic devices .
Propriétés
IUPAC Name |
N-[3-methyl-4-[2-methyl-4-(N-naphthalen-1-ylanilino)phenyl]phenyl]-N-phenylnaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H36N2/c1-33-31-39(47(37-19-5-3-6-20-37)45-25-13-17-35-15-9-11-23-43(35)45)27-29-41(33)42-30-28-40(32-34(42)2)48(38-21-7-4-8-22-38)46-26-14-18-36-16-10-12-24-44(36)46/h3-32H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFKMIYGRJGWIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43)C5=C(C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC8=CC=CC=C87)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H36N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
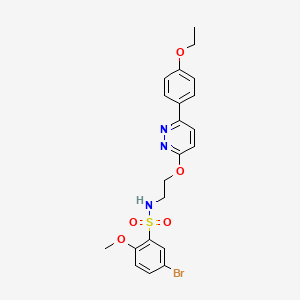
![6-Acetyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2818267.png)
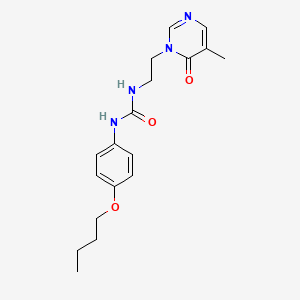
![N-(1-Cyanocyclohexyl)-2-(1-methyl-8-oxa-2-azaspiro[4.5]decan-2-yl)propanamide](/img/structure/B2818269.png)
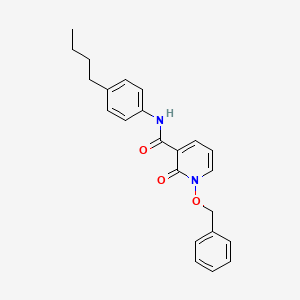
![ethyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2818276.png)
![6-(3,5-dimethoxybenzyl)-1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2818278.png)

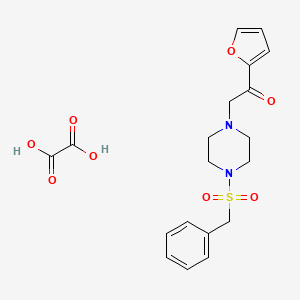
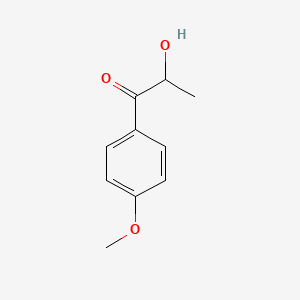
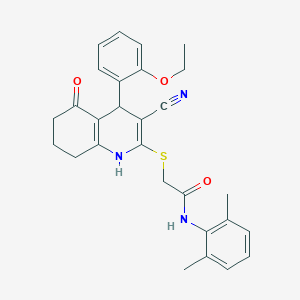
![4-methyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine](/img/structure/B2818284.png)


